2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine
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Overview
Description
“2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a complex structure that includes a pyrimidine ring, a piperazine ring, and a chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of “2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine” is complex, involving a pyrimidine ring, a piperazine ring, and a chlorobenzyl group . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 . Piperazine is a six-membered ring containing two nitrogen atoms. The chlorobenzyl group consists of a benzene ring attached to a chlorine atom and a methyl group.Scientific Research Applications
Anti-Breast Cancer Activity
- Docking Study : Molecular docking against the breast cancer cell line (PDB ID: 1hi7) revealed that BS20 had efficient binding energy (-7.0 kcal/mol) and superior inhibition compared to the standard (5-FU) .
Anti-Inflammatory Activity
- Specific Compounds : Investigate the COX-2 inhibitory activities of 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines .
Anti-HIV Activity
Future Directions
The future directions for research on “2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could be a promising candidate for future drug discovery programs .
properties
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c16-14-4-1-3-13(11-14)12-19-7-9-20(10-8-19)15-17-5-2-6-18-15/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDPTDBDMNIFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]pyrimidine |
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